Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15896490
InChI: InChI=1S/C8H8Cl2N4O4/c1-18-7(15)4-5(14(16)17)6(11-3-2-9)13-8(10)12-4/h2-3H2,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C8H8Cl2N4O4
Molecular Weight: 295.08 g/mol

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC15896490

Molecular Formula: C8H8Cl2N4O4

Molecular Weight: 295.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate -

Specification

Molecular Formula C8H8Cl2N4O4
Molecular Weight 295.08 g/mol
IUPAC Name methyl 2-chloro-6-(2-chloroethylamino)-5-nitropyrimidine-4-carboxylate
Standard InChI InChI=1S/C8H8Cl2N4O4/c1-18-7(15)4-5(14(16)17)6(11-3-2-9)13-8(10)12-4/h2-3H2,1H3,(H,11,12,13)
Standard InChI Key YYXFFDLPPJPJCG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=NC(=N1)Cl)NCCCl)[N+](=O)[O-]

Introduction

Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate is a synthetic organic compound belonging to the pyrimidine class, which is a crucial component in various biological and pharmaceutical applications. This compound features a pyrimidine ring with multiple functional groups, including a methyl ester, a nitro group, and a chloroethylamino group. The presence of these groups contributes to its potential reactivity and biological activity.

Chemical Formula and Molecular Weight

  • Chemical Formula: C8H8Cl2N4O4

  • Molecular Weight: 295.08 g/mol

Structural Features

  • The compound contains a pyrimidine ring with a chlorine atom at the 2-position, a nitro group at the 5-position, and a (2-chloroethyl)amino group at the 6-position.

  • The 4-position is occupied by a methyl ester group.

Synonyms and Identifiers

  • CAS Number: 98546-07-7

  • SMILES: COC(=O)C1=C(N(C2=CCl)CCl)N=C(N)C(=N1)NO2

Synthesis and Preparation

The synthesis of Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylate typically involves a multi-step process starting from simpler pyrimidine derivatives. The introduction of the nitro group and the chloroethylamino group can be achieved through nucleophilic substitution reactions, while the methyl ester group is likely introduced via esterification of a carboxylic acid precursor.

Potential Applications

Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a nitro group and a chloroethylamino group in this compound suggests potential for biological activity, possibly through mechanisms involving DNA or protein interactions.

Table: Comparison of Pyrimidine Derivatives

CompoundChemical FormulaMolecular WeightPotential Applications
Methyl 2-chloro-6-((2-chloroethyl)amino)-5-nitropyrimidine-4-carboxylateC8H8Cl2N4O4295.08 g/molAntimicrobial, Antiviral
4-Amino-2-chloro-6-methyl-5-nitropyrimidineC5H5ClN4O2173.56 g/molAntimicrobial, Anticancer
Methyl 4-amino-2-chloropyrimidine-5-carboxylateC6H7ClN3O2173.59 g/molAntiviral, Anticancer

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